2-(3-Acetamidophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(3-acetamidophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-3-8(5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQZJGRCRKIXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337848 | |
| Record name | 2-(3-Acetamidophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-54-1 | |
| Record name | 2-(3-Acetamidophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-acetamidophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenyl)acetic acid can be achieved through several methods. One common approach involves the acylation of 3-aminophenylacetic acid with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminophenylacetic acid in a suitable solvent such as ethanol.
- Add acetic anhydride dropwise while maintaining the reaction mixture at a low temperature.
- Stir the reaction mixture for several hours at room temperature.
- Neutralize the reaction mixture with a base such as sodium bicarbonate.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetamidophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenylacetic acid derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenylacetic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
The primary application of 2-(3-Acetamidophenyl)acetic acid lies in its role as a precursor in drug synthesis. Its structural characteristics allow it to participate in the development of various pharmaceutical compounds.
- Analgesic and Anti-inflammatory Agents : The compound is being studied for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to well-known analgesics such as acetaminophen suggests that it may exhibit comparable pharmacological effects. Research indicates that derivatives of acetamidophenyl compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Multitarget Molecular Hybrids : Recent studies have explored the synthesis of molecular hybrids incorporating this compound. These hybrids have shown promising results in inhibiting lipoxygenase (LOX) and demonstrating analgesic activity. For example, hybrids derived from this compound exhibited significant inhibition of acetic acid-induced writhing in animal models, indicating potential for pain management applications .
Biological Interactions and Studies
Ongoing research is investigating the interactions of this compound with biological systems:
- In Vitro Studies : Various studies have assessed the compound's efficacy against different biological targets. For instance, its ability to inhibit specific enzymes involved in pain pathways has been examined, showing promise for therapeutic applications .
- Case Studies : In experimental models, compounds similar to this compound have demonstrated significant biological activity. For example, molecular hybrids incorporating this structure have been tested for their analgesic properties and shown effective results in pain models .
Mechanism of Action
The mechanism of action of 2-(3-Acetamidophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Substituent Effects on Reactivity and Bioactivity
Electronic Effects
- The acetamido group in this compound is electron-withdrawing due to resonance and inductive effects, reducing electron density on the phenyl ring. This enhances hydrogen-bonding capacity via the amide NH and carbonyl groups, critical for target binding in enzyme inhibition .
- In contrast, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is electron-donating, increasing ring electron density. The bromine atom, however, is strongly electron-withdrawing, creating a polarized structure that facilitates electrophilic substitution reactions .
Hydrogen Bonding and Crystal Packing
- The bromo-methoxy analog crystallizes as centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), stabilized by π-π stacking of aromatic rings .
Biological Activity
2-(3-Acetamidophenyl)acetic acid, also known as 3-acetamidophenylacetic acid, is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H11NO3
- Molecular Weight : 195.20 g/mol
- IUPAC Name : this compound
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Studies have demonstrated its efficacy in reducing pain responses in various animal models. For instance, in a study evaluating the analgesic activity through the acetic acid-induced writhing test, the compound showed a high inhibition rate of 98.1% at a concentration of 0.34 μM, suggesting strong analgesic potential comparable to established analgesics such as paracetamol .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity against several cancer types .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.36 | Apoptosis induction |
| HCT-116 (Colon) | 1.95 | Cell cycle arrest |
| PC-3 (Prostate) | 0.67 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Signal Transduction Modulation : It affects various signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
- Interaction with Receptors : Binding studies suggest that it may interact with specific receptors involved in pain perception and cancer cell signaling .
Study on Analgesic Properties
In a controlled study involving animal models, the administration of this compound significantly reduced pain-related behaviors compared to control groups. The study highlighted its potential as an alternative analgesic agent with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Recent research focused on the anticancer effects of this compound revealed its ability to induce apoptosis in various cancer cell lines. The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways . The results indicated that the compound could serve as a lead for developing new anticancer therapies.
Q & A
Q. What are the established synthetic routes for 2-(3-Acetamidophenyl)acetic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via acetylation of 3-aminophenylacetic acid under microwave irradiation (150°C, 10 min) in acetic acid, yielding 91% as a white solid . Key steps include:
- Reagent ratio : 3-Aminophenylacetic acid (200 mg) in acetic acid (2 mL).
- Purification : Ethyl acetate extraction followed by water washes.
- Critical parameters : Microwave irradiation accelerates reaction kinetics, reducing side products.
- Analytical validation : Confirmed via -NMR (DMSO-d6: δ 12.27 (s, 1H, COOH), 9.90 (s, 1H, NH), 3.51 (s, 2H, CH2)) and -NMR (DMSO-d6: δ 172.52 (COOH), 168.21 (CONH), 40.86 (CH2)) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Q. What solvent systems are optimal for recrystallizing this compound?
Ethyl acetate (1:50 ratio) is effective for recrystallization, yielding high-purity crystals. Post-reaction, the mixture is washed with water to remove unreacted acetic acid, ensuring minimal impurities .
Advanced Research Questions
Q. How can conflicting NMR data from synthetic batches be resolved?
Discrepancies in -NMR signals (e.g., shifted acetamido protons) may arise from incomplete acetylation or residual solvents. Mitigation strategies include:
- Deuterated solvent checks : Ensure DMSO-d6 is anhydrous to prevent peak broadening.
- Quantitative -NMR : Compare integration ratios of CH2 (δ 40.86) and CH3 (δ 23.94) groups to confirm stoichiometry .
- HPLC-MS : Detect low-abundance byproducts (e.g., unreacted 3-aminophenylacetic acid) using reverse-phase C18 columns with acetonitrile/water gradients.
Q. What crystallographic techniques are suitable for elucidating hydrogen-bonding networks in this compound derivatives?
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., R(8) hydrogen-bonded dimers in brominated analogs ).
- Key parameters :
- Space group: Monoclinic (P2/c).
- Unit cell dimensions: .
- Thermal displacement (U): Methyl groups show higher mobility (U = 0.09 Å) compared to aromatic protons .
Q. How does the electron-withdrawing acetamido group influence the compound’s reactivity in cross-coupling reactions?
The acetamido group deactivates the phenyl ring, directing electrophilic substitution to the para position. In bromination reactions (e.g., using Br/acetic acid), regioselectivity is achieved with 98% purity, as confirmed by -NMR (δ 7.47–6.91 for substituted aromatic protons) .
Q. What strategies optimize microwave-assisted synthesis for scalable production?
- Power modulation : Adjust irradiation cycles (e.g., 30 sec pulses) to prevent thermal degradation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to reduce reaction time while maintaining >90% yield .
- In-line analytics : Use FTIR probes to monitor acetylation in real time.
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale acetylation reactions?
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
